N-(3-benzamidophenyl)benzamide

Description

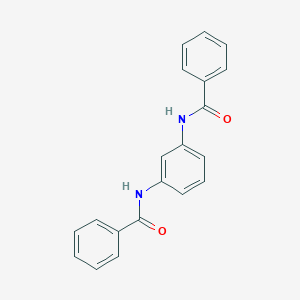

Structure

3D Structure

Properties

IUPAC Name |

N-(3-benzamidophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)22-20(24)16-10-5-2-6-11-16/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLHRUDTCAGBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938102 | |

| Record name | N,N'-(1,3-Phenylene)dibenzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17223-18-6 | |

| Record name | NSC74684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,3-Phenylene)dibenzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-(BENZOYLAMINO)PHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways

Established Synthetic Routes to N-(3-Benzamidophenyl)benzamide

The primary synthetic routes to this compound involve the formation of two amide bonds on a central phenylenediamine ring.

The most direct and widely utilized method for synthesizing this compound is the Schotten-Baumann reaction. This involves the condensation of 1,3-phenylenediamine (m-phenylenediamine) with two equivalents of benzoyl chloride. The reaction is typically conducted in the presence of a base, such as sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. youtube.com

The reaction can also be performed sequentially. For instance, N-(3-aminophenyl)benzamide, the mono-acylated intermediate, can be isolated first and then subjected to a second benzoylation step to yield the final product. A related approach involves the condensation of 3-aminobenzamide (B1265367) with benzoyl chloride.

In a typical laboratory preparation, the amine is dissolved in a suitable solvent, and the benzoyl chloride, often in the presence of a base, is added portion-wise to control the exothermic reaction. The resulting solid product is then isolated by filtration. youtube.com

Table 1: Representative Conditions for Condensation Synthesis

| Starting Materials | Base | Solvent | Typical Yield |

|---|---|---|---|

| m-Phenylenediamine (B132917), Benzoyl Chloride | Sodium Hydroxide | Water/Dichloromethane | >85% |

| N-(3-aminophenyl)benzamide, Benzoyl Chloride | Pyridine | Dichloromethane | >90% |

| 3-Hydroxyaniline, Benzoyl Chloride | Aqueous medium | Water | Not specified researchgate.net |

Beyond the classic acyl chloride route, other amidation strategies can be employed. One such method involves the use of benzoic acid activated by coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of benzoic acid, making it susceptible to nucleophilic attack by the amine groups of m-phenylenediamine.

Another approach is the iron-mediated transamidation of nitroarenes with acyl chlorides. nih.gov For example, 1,3-dinitrobenzene (B52904) could be reduced in situ to m-phenylenediamine, which then reacts with benzoyl chloride in a one-pot synthesis. nih.gov While more complex, this method avoids the handling of the free diamine, which can be sensitive to oxidation.

Catalytic methods involving boronic acids or other Lewis acids have also been developed for direct amidation between carboxylic acids and amines, representing a more atom-economical approach. mdpi.com Additionally, amides can be synthesized from nitriles. The Pinner reaction can convert benzonitriles into amidines, which can then undergo rearrangement to form N-arylamides. mdpi.com

Reaction Mechanisms of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

The formation of this compound from benzoyl chloride and m-phenylenediamine is a classic example of nucleophilic acyl substitution. The mechanism proceeds via a two-step addition-elimination pathway. chemguide.co.ukchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. shout.education This breaks the pi-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated. shout.education

Deprotonation: A base present in the reaction mixture (such as another amine molecule, pyridine, or hydroxide) removes the proton from the nitrogen atom, yielding the neutral amide and a salt byproduct (e.g., ethylammonium (B1618946) chloride or sodium chloride). chemguide.co.uk

This process occurs twice on the m-phenylenediamine core to form the final this compound product.

While the direct condensation reaction is straightforward, more complex synthetic routes or the presence of specific reagents could potentially involve rearrangement intermediates. For instance, the Hofmann rearrangement of a primary amide can lead to an amine with one less carbon atom via an isocyanate intermediate. youtube.com A theoretical pathway to this compound could involve a reaction where a precursor undergoes a rearrangement like the Curtius, Schmidt, or Lossen rearrangement to generate an isocyanate, which is then trapped by an amine.

Design and Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for creating a diverse library of derivatives. nih.govrsc.org Modifications can be introduced on the central phenylenediamine ring or on the terminal benzoyl groups.

The synthesis of these derivatives typically follows the same condensation principles described earlier, but with substituted starting materials. For example, reacting a substituted m-phenylenediamine with benzoyl chloride would yield a derivative with substituents on the central ring. Conversely, reacting m-phenylenediamine with substituted benzoyl chlorides would place substituents on the terminal phenyl rings. researchgate.netrsc.org This modular approach allows for systematic variation of the compound's electronic and steric properties.

Research has focused on synthesizing derivatives with various functional groups to explore their potential applications in medicinal chemistry and materials science. rsc.org For example, N-3-benzimidazolephenylbisamide derivatives have been synthesized and evaluated for their biological activities. rsc.orgrsc.org

Table 2: Examples of Synthesized this compound Derivatives

| Derivative Name | Modification Site | Synthetic Precursors |

|---|---|---|

| N-(4-methyl-3-(4-methylbenzamido)phenyl)-4-methylbenzamide | Terminal Rings | m-Phenylenediamine, 4-Methylbenzoyl chloride |

| N-(4-chloro-3-(4-chlorobenzamido)phenyl)-4-chlorobenzamide | Terminal Rings | m-Phenylenediamine, 4-Chlorobenzoyl chloride |

| N-(3-(1H-benzo[d]imidazol-2-yl)-4-methylphenyl)benzamide | Central Ring | 4-Methyl-3-(1H-benzo[d]imidazol-2-yl)aniline, Benzoyl chloride rsc.org |

| N-(3-hydroxyphenyl)benzamide Derivatives researchgate.net | Terminal Ring | 3-Hydroxyaniline, Substituted Benzoyl Chlorides researchgate.net |

This systematic approach to derivatization is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with desired chemical or biological properties. nih.gov

Strategies for N-Substitution and Aromatic Ring Modification

The core structure of this compound can be synthesized via the diacylation of m-phenylenediamine. A typical laboratory-scale synthesis involves the reaction of m-phenylenediamine with two equivalents of benzoyl chloride. The reaction is often carried out in a suitable solvent, such as ethyl acetate (B1210297) or tetrahydrofuran (B95107), and may employ a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. rsc.org

Once the parent compound is obtained, further modifications can be introduced at the amide nitrogens or on the aromatic rings.

N-Substitution:

The introduction of substituents on the amide nitrogen atoms can be achieved through N-alkylation or N-arylation reactions. While specific studies on this compound are not extensively documented, general methods for the N-alkylation of benzamides are well-established. These reactions typically involve the deprotonation of the amide N-H bond with a strong base, followed by reaction with an alkyl halide.

For instance, a common approach involves the use of sodium hydride (NaH) to generate the amidate anion, which then acts as a nucleophile. The choice of solvent is crucial and is often an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Aromatic Ring Modification:

Modification of the three aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the rings.

On the central phenylenediamine ring, the two benzamido groups are situated in a meta-relationship to each other. Both are ortho-, para-directing. This will direct incoming electrophiles to the positions ortho and para to each of the amide groups.

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃).

The specific conditions for these reactions would need to be optimized to account for the deactivating nature of the benzamido groups.

Stereoselective and Regioselective Synthetic Approaches

Regioselective Synthesis:

The synthesis of this compound itself is inherently regioselective, as the starting m-phenylenediamine has a defined substitution pattern. Regioselectivity becomes a more complex consideration when introducing further substituents onto the aromatic rings, as discussed in the previous section.

For instance, in the nitration of a terminal phenyl ring, a mixture of ortho- and para-nitro isomers would be expected. The separation of these isomers would likely be necessary to obtain a regiochemically pure product.

Stereoselective Synthesis:

This compound is an achiral molecule and therefore does not require stereoselective synthesis. However, stereocenters can be introduced into the molecule through the synthesis of its derivatives. For example, if a chiral acyl chloride is used in the initial synthesis, or if a chiral substituent is introduced via N-alkylation or aromatic ring modification, a chiral derivative of this compound would be formed.

The synthesis of chiral derivatives would require the use of stereoselective synthetic methods. For example, an asymmetric Heck reaction could be employed to introduce a chiral center into a side chain attached to one of the aromatic rings. nih.gov The choice of chiral catalyst and reaction conditions would be critical in controlling the stereochemical outcome of such a reaction.

Advanced Structural Characterization and Analysis

Spectroscopic Elucidation of N-(3-Benzamidophenyl)benzamide Structure

Spectroscopic methods are fundamental in piecing together the molecular puzzle of this compound, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expected ¹H NMR Spectral Characteristics: The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple aromatic protons. The two amide protons (N-H) would likely appear as distinct singlets in the downfield region, typically between δ 10.0 and 10.5 ppm, as seen in related structures like N-phenylbenzamide (δ 10.25 ppm in DMSO-d₆). rsc.org The aromatic protons of the two terminal phenyl rings and the central phenylene ring would resonate in the range of δ 7.0-8.5 ppm. The protons on the terminal benzoyl groups are expected to show characteristic doublet and triplet patterns. The protons on the central 1,3-disubstituted benzene (B151609) ring would exhibit a more complex splitting pattern, with one proton likely appearing as a singlet or a narrow triplet and the others as doublets or multiplets.

Expected ¹³C NMR Spectral Characteristics: In the ¹³C NMR spectrum, the carbonyl carbons (C=O) of the two benzamide (B126) moieties would be the most downfield, expected to appear around δ 165-167 ppm. rsc.org The aromatic carbons would generate a series of signals between δ 120 and 140 ppm. The carbon atoms directly attached to the nitrogen atoms (C-N) would be distinguishable from the other aromatic carbons. Based on data from similar compounds, the quaternary carbons and the carbons at the points of substitution would have distinct chemical shifts.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |

| ~10.3 (s, 2H, NH) | ~166 (C=O) |

| ~7.2-8.2 (m, 14H, Ar-H) | ~120-140 (Ar-C) |

| Data is predicted based on analogous compounds like N-phenylbenzamide. rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound are expected to be rich with characteristic absorption and scattering bands.

Expected IR Spectral Features: The IR spectrum would be dominated by bands corresponding to the amide functional groups. A prominent N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. nih.gov The amide I band (primarily C=O stretching) should appear as a strong absorption around 1650-1680 cm⁻¹. nih.gov The amide II band (a combination of N-H bending and C-N stretching) is anticipated in the 1520-1550 cm⁻¹ region. Furthermore, characteristic C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the rings would appear in the 1400-1600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Amide I (C=O Stretch) | 1650 - 1680 | IR, Raman |

| Amide II (N-H Bend, C-N Stretch) | 1520 - 1550 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Data is predicted based on general values for benzamides. nih.gov |

Mass Spectrometry Techniques for Molecular Integrity

Mass spectrometry is a crucial tool for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula C₂₀H₁₆N₂O₂ corresponds to a monoisotopic mass of 316.1212 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be employed to obtain a precise mass measurement. The observation of the protonated molecule [M+H]⁺ at m/z 317.1285 would strongly support the compound's identity. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Expected fragmentation pathways would involve the cleavage of the amide bonds, leading to the formation of benzoyl cations (m/z 105) and other characteristic fragments.

| Ion | Expected m/z |

| [M]⁺ | 316.12 |

| [M+H]⁺ | 317.13 |

| [C₇H₅O]⁺ | 105.03 |

| Data is based on the theoretical mass and common fragmentation of benzamides. nih.gov |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorptions in the ultraviolet region.

The presence of multiple chromophores, namely the two benzoyl groups and the central phenyl ring, will result in complex absorption bands. The primary absorptions are expected to arise from π → π* transitions within the aromatic rings and the carbonyl groups. These are likely to appear as intense bands below 300 nm. reddit.comnist.gov Weaker n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms may also be observed as shoulders on the main absorption bands. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the conjugation between the aromatic rings and the amide groups.

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 220 - 280 |

| n → π | > 280 (weak) |

| Data is predicted based on the UV-Vis spectra of benzamide and related aromatic amides. reddit.comnist.gov |

Crystallographic Investigations of this compound

Crystallographic studies provide the most definitive three-dimensional picture of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of Molecular Conformation

A single-crystal X-ray diffraction study of this compound has been reported, and the crystallographic data is available in the Cambridge Structural Database (CSD). nih.gov This analysis provides unambiguous proof of the molecule's connectivity and offers a detailed view of its conformation and packing in the crystal lattice.

| Crystal System | Space Group | Unit Cell Dimensions | Reference |

| Data not publicly available | Data not publicly available | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° | nih.gov |

| While the existence of the crystal structure is confirmed, detailed parameters are not available in the immediate search results. nih.gov |

Crystal Packing Analysis and Intermolecular Interactions (N-H···O, C-H···O Hydrogen Bonds)

The crystal packing of benzamide derivatives is significantly influenced by hydrogen bonding. The N-H and C=O groups of the amide linkage are primary sites for forming robust intermolecular N-H···O hydrogen bonds. These interactions often link molecules into chains or more complex networks. For instance, in the crystal structure of N-(3-methylphenyl)benzamide, molecules are connected into chains by these N-H···O hydrogen bonds. nih.gov Similarly, in N-{3-[Bis(2-hydroxyethyl)aminomethyl]-5-nitrophenyl}benzamide, intermolecular N-H···O and O-H···O hydrogen bonds join the molecules to form one-dimensional chains. nih.gov

In addition to the strong N-H···O bonds, weaker C-H···O interactions play a crucial role in consolidating the crystal structure. These interactions can involve aromatic C-H donors and either carbonyl or nitro group oxygen acceptors. In 4-Nitro-N-(3-nitrophenyl)benzamide, intermolecular C-H···O interactions involving both the carbonyl and nitro groups link molecules into chains and layers. otterbein.edu The crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide also features molecules linked by weak C-H···O hydrogen bonds, which form C(7) chains along the nih.gov crystallographic direction. nih.gov The geometry of these interactions in related benzanilides provides a model for understanding the packing in this compound.

Table 1: Examples of Hydrogen-Bond Geometry in Related Benzamide Structures

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|---|

| 3-chloro-N-(2-nitrophenyl)benzamide nih.gov | N1-H1N···O2 | 0.98(7) | 1.75(7) | 2.612(6) | 144(6) | Intramolecular |

This table presents data from published crystal structures of related compounds to illustrate typical hydrogen bond parameters.

Analysis of Dihedral Angles and Aromatic Ring Twisting

The dihedral angle between the two benzene rings is a significant parameter. In N-(3-methylphenyl)benzamide, this angle ranges from 70.6(2)° to 74.2(2)° across four independent molecules in the asymmetric unit. nih.gov For 4-Nitro-N-(3-nitrophenyl)benzamide, the dihedral angle between the two rings is 26.1(1)°. otterbein.edu Furthermore, the amide group itself is often twisted out of the plane of the attached aromatic rings. In 3-chloro-N-(2-nitrophenyl)benzamide, the central amide fragment's mean plane forms dihedral angles of 15.2(2)° and 8.2(2)° with the chloro- and nitro-substituted benzene rings, respectively. nih.gov These variations highlight the conformational flexibility of the benzanilide (B160483) scaffold.

Table 2: Dihedral Angles in Related Benzamide Structures

| Compound | Ring 1 / Ring 2 Dihedral Angle (°) | Amide Plane / Ring 1 Dihedral Angle (°) | Amide Plane / Ring 2 Dihedral Angle (°) |

|---|---|---|---|

| N-(3-methylphenyl)benzamide nih.gov | 70.6 (2) - 74.2 (2) | 22.3 (13) - 25.2 (11) | Not specified |

| 4-Nitro-N-(3-nitrophenyl)benzamide otterbein.edu | 26.1 (1) | Not specified | Not specified |

| 3-chloro-N-(2-nitrophenyl)benzamide nih.gov | 23.4 (2) (calculated) | 15.2 (2) | 8.2 (2) |

This table compiles dihedral angle data from related structures to demonstrate the typical range of aromatic ring twisting.

Polymorphism and Conformational Disorder in Solid State Structures

The conformational flexibility inherent in benzanilides can lead to polymorphism—the ability of a compound to crystallize in multiple different crystal structures—and conformational disorder within a single crystal. The presence of multiple, conformationally distinct molecules in the asymmetric unit of a crystal is an example of this phenomenon. The structure of N-(3-methylphenyl)benzamide contains four independent molecules, which exhibit slight differences in their dihedral angles. nih.gov

Disorder in the solid state can also occur, where a part of the molecule occupies multiple positions within the crystal lattice. In one of the four independent molecules of N-(3-methylphenyl)benzamide, the aniline (B41778) fragment is disordered. nih.gov Another example is seen in the structure of 3-{[(Dibenzylcarbamothioyl)amino]carbonyl}benzamide, which crystallizes with two independent molecules in the asymmetric unit that have similar but distinct conformations. nih.gov This structural variability can have significant implications for the physical properties of the material.

Surface and Topological Analysis

To gain deeper insight into the intermolecular interactions that govern crystal packing, advanced computational tools like Hirshfeld surface analysis are employed.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and exploring intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts. This technique allows for a qualitative and quantitative assessment of the interactions that stabilize the crystal structure. It has been successfully applied to various benzamide and related derivatives to understand their packing environments. nih.govnih.gov The analysis partitions the crystal space into regions where each molecule has a dominant influence, providing a clear picture of how neighboring molecules interact.

2D Fingerprint Plots for Interaction Quantification

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots are two-dimensional histograms that display the distribution of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. By decomposing the full fingerprint plot into contributions from specific atom-pair contacts (e.g., H···H, C···H, O···H), the relative importance of different types of interactions can be precisely quantified. mdpi.com For example, in a study of a thiazolidine (B150603) derivative, Hirshfeld analysis revealed that H···H (55.6%), C···H/H···C (17.9%), and Br···H/H···Br (7.0%) were the most significant contributors to the surface contacts. nih.gov These plots offer a detailed "fingerprint" of the intermolecular interaction patterns for a given crystal structure. researchgate.netresearchgate.net

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis of a Related Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 55.6 |

| C···H/H···C | 17.9 |

Data from the crystal structure of (E)-3-[(4-methyl-benzyl-idene)amino]-5-phenylthiazolidin-2-iminium bromide N,N-di-methyl-formamide monosolvate. nih.gov

Computational and Theoretical Studies of N 3 Benzamidophenyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. rjptonline.orgnih.gov Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d,p), to achieve reliable results. rjptonline.orgepstem.netnih.gov

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. epstem.net Using DFT methods, the forces on each atom are calculated, and the atomic positions are iteratively adjusted until these forces become negligible, resulting in an energy-minimized or "relaxed" structure. rjptonline.org This optimized geometry is crucial as it represents the most probable conformation of the molecule and serves as the foundation for calculating other properties. bsu.by

For N-(3-benzamidophenyl)benzamide, the optimized structure reveals the spatial orientation of its two benzamide (B126) groups linked by a central phenylene ring. nih.gov The planarity of the amide groups and their rotational angle relative to the aromatic rings are key structural features. rjptonline.org The rotation is often influenced by steric hindrance between hydrogen atoms on adjacent groups. rjptonline.org While detailed DFT optimization parameters for this specific molecule are not widely published, experimental data from crystal structures provide insight into its solid-state, energy-minimized conformation. nih.gov The Cambridge Structural Database contains crystal structure data for this compound, identified by the CCDC number 233466. nih.gov

Table 1: Selected Geometric Parameters from a Representative Benzamide Structure This table illustrates typical bond lengths found in benzamide structures, which are expected to be similar in this compound.

| Parameter | Bond | Typical Length (Å) |

| Bond Length | C=O | ~1.26 |

| Bond Length | C-N (amide) | ~1.38 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 |

Note: The values are based on general findings for benzamide and may vary slightly in the specific structure of this compound. rjptonline.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and lower kinetic stability, as it requires less energy to become excited. researchgate.netnih.gov DFT calculations are a standard method for determining the energies and spatial distributions of these orbitals. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, likely involving the phenyl rings and nitrogen atoms, while the LUMO would be distributed over the electron-deficient parts of the molecule, such as the carbonyl groups. researchgate.net

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons; associated with electrophilic attack sites. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons; associated with nucleophilic attack sites. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net An MEP map is plotted on the molecule's constant electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, the color red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netnih.gov Conversely, the color blue represents areas of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas denote regions with near-zero or intermediate potential. researchgate.net

For this compound, the MEP map would show negative potential (red) localized around the highly electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, the nitrogen atoms. nih.govdtic.mil Positive potential (blue) would be expected around the amide hydrogen atoms (N-H). researchgate.net This pattern highlights the carbonyl oxygens as primary sites for interaction with electrophiles and the amide hydrogens as potential hydrogen bond donors. nih.gov

Theoretical Prediction of Reactivity and Chemical Properties

DFT calculations provide not only structural and electronic information but also a set of global and local reactivity descriptors. These parameters, derived from the energies of the frontier orbitals, help quantify and predict a molecule's chemical behavior, including its stability and reactivity profile. researchgate.net

The electrophilic and nucleophilic character of a molecule can be directly assessed using both MEP maps and frontier orbital analysis. researchgate.netdtic.mil

Nucleophilic Sites: These are electron-rich centers that tend to react with electrophiles. In the MEP map of this compound, the negative potential regions around the carbonyl oxygen atoms identify them as the primary nucleophilic sites. nih.gov The distribution of the HOMO also points to the regions most likely to donate electrons in a reaction.

Electrophilic Sites: These are electron-poor centers that are attractive to nucleophiles. The blue regions of the MEP map, corresponding to positive potential, indicate electrophilic character. researchgate.net For this molecule, areas around the amide and aromatic hydrogen atoms would show positive potential. dtic.mil The distribution of the LUMO indicates the sites most susceptible to accepting electrons from a nucleophile. researchgate.net

Global reactivity descriptors are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO) to provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net

Chemical Hardness (η) and Chemical Softness (S) : Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.net Chemical softness is the reciprocal of hardness (S = 1/η); "soft" molecules have a small energy gap and are more reactive. nih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic power. nih.govresearchgate.net A higher electrophilicity index indicates a better electrophile. nih.gov It is calculated using the electronic chemical potential (μ) and chemical hardness (η).

These parameters are readily calculated once the HOMO and LUMO energies are determined through DFT computations. nih.gov

Table 3: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration. High hardness implies low reactivity. researchgate.net |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. High softness implies high reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the capacity to accept electrons. A higher value indicates a stronger electrophile. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Detailed computational studies, which are crucial for understanding the three-dimensional structure and flexibility of this compound, appear to be limited. Such studies would provide significant insights into the molecule's behavior in different environments.

Conformational Preferences and Energy Landscapes

Information regarding the conformational preferences and the complete energy landscape of this compound is not extensively documented in public databases or research articles. The inherent flexibility of the molecule, arising from the rotation around the amide bonds and the central phenyl ring, suggests a complex potential energy surface with multiple local minima corresponding to different stable conformers. However, without specific computational studies, the relative energies of these conformers and the energy barriers between them remain uncharacterized.

A key piece of information for understanding the solid-state conformation is the crystal structure of this compound, which has been determined and is cataloged with the Cambridge Crystallographic Data Centre (CCDC) deposition number 233466. The corresponding scientific publication can be found under the Digital Object Identifier (DOI) 10.1021/jp013982i. This crystal structure would reveal the preferred conformation of the molecule in the solid state, including the specific dihedral angles between the phenyl rings and the planarity of the amide groups. However, access to the full details of this crystallographic study is required for a complete analysis.

Dynamic Behavior in Solution and Solid State

Comprehensive molecular dynamics simulation studies on this compound in either solution or the solid state have not been identified in a review of publicly accessible scientific literature. Such simulations would be invaluable for elucidating the dynamic nature of the molecule.

In a solvent, molecular dynamics simulations could predict how the molecule's conformation changes over time, the extent of its flexibility, and its interactions with solvent molecules. This would involve analyzing trajectories to understand the fluctuations of dihedral angles and the stability of intramolecular hydrogen bonds, if any.

In the solid state, simulations could provide insights into the vibrational modes of the crystal lattice and the extent of molecular motion. This is particularly relevant for understanding the physical properties of the material, such as its thermal stability and mechanical characteristics.

Without dedicated computational research, the dynamic properties of this compound can only be inferred from the behavior of structurally similar benzamide-containing molecules. However, such comparisons would be general in nature and may not accurately reflect the specific behavior of the title compound.

Supramolecular Chemistry and Self Assembly of N 3 Benzamidophenyl Benzamide Analogues

Principles of Molecular Recognition via Intermolecular Forces

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. These forces, while individually weaker than covalent bonds, collectively dictate the structure and stability of supramolecular assemblies. Key intermolecular forces at play in derivatives of benzamide (B126), including N-(3-benzamidophenyl)benzamide, are:

Hydrogen Bonds: These are strong, directional interactions involving a hydrogen atom located between two electronegative atoms. In benzamide derivatives, the amide (N-H) group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as an acceptor. These interactions are fundamental to the formation of predictable and stable structures. nih.govmdpi.comnih.gov

Electrostatic Interactions: These arise from the attraction or repulsion between charged or partially charged species. In benzamide derivatives, the polarized amide bond creates a dipole, leading to electrostatic interactions that influence molecular packing.

The interplay of these forces governs the specific recognition and binding between molecules, leading to the formation of well-defined supramolecular architectures. The geometry and electronic properties of the interacting molecules determine the strength and directionality of these non-covalent bonds, a principle that is harnessed in the design of complex supramolecular systems.

Design of Supramolecular Architectures from this compound Scaffolds

The design principles for creating supramolecular structures from this scaffold include:

Directional Hydrogen Bonding: The amide groups provide predictable hydrogen bond donor and acceptor sites, enabling the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

Aromatic Stacking: The multiple phenyl rings encourage π-π stacking, which can be tailored by introducing substituents on the rings to modify their electronic properties and steric hindrance. nih.gov

Symmetry and Stoichiometry: By controlling the symmetry of the building blocks and the stoichiometry of the components in co-crystallization experiments, it is possible to direct the assembly towards specific, desired architectures.

Researchers have successfully utilized these principles to construct various supramolecular structures. For instance, benzene-1,3,5-tricarboxamides (BTAs), which share the amide functional group, are well-known for their ability to self-assemble into helical, columnar structures. rsc.org This demonstrates the potential of amide-based molecules to form ordered, functional superstructures. The strategic placement of functional groups on the this compound scaffold can introduce further complexity and functionality to the resulting supramolecular materials.

Self-Assembly Phenomena and Directed Crystal Growth

Self-assembly is the spontaneous organization of molecules into ordered structures without external guidance. For this compound and its analogues, this process is primarily driven by the formation of hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding Networks in Controlled Assembly

Hydrogen bonds are the primary drivers of self-assembly in benzamide-containing molecules, leading to the formation of robust and predictable patterns. nih.govmdpi.comnih.gov In the solid state, this compound and its derivatives typically exhibit extensive networks of intermolecular N-H···O hydrogen bonds. nih.gov These interactions link the amide groups of adjacent molecules, often resulting in the formation of chains or tapes.

The specific geometry of the hydrogen-bonding network can be influenced by several factors:

Molecular Conformation: The relative orientation of the amide groups and phenyl rings can favor certain hydrogen-bonding motifs over others.

Presence of Other Functional Groups: The introduction of other hydrogen-bond donors or acceptors can compete with or supplement the primary amide-amide interactions, leading to more complex networks.

Solvent Effects: The solvent used during crystallization can influence which polymorph is formed, as solvent molecules can interact with the solute and affect the nucleation and growth processes.

A study on benzamide complexes with zinc(II) chloride revealed the formation of extended networks through N-H···O and N-H···Cl hydrogen bonds. nih.govnih.gov This highlights how the inclusion of other chemical species can be used to direct the assembly process and create novel supramolecular architectures.

Aromatic Stacking and π-π Interactions in Supramolecular Organization

Alongside hydrogen bonding, π-π stacking interactions play a crucial role in the organization of supramolecular structures derived from this compound. nih.govarxiv.org The multiple aromatic rings in this molecule provide ample opportunity for such interactions, which contribute significantly to the thermodynamic stability of the resulting assemblies.

The nature of these π-π interactions can vary:

Face-to-Face Stacking: This arrangement, while maximizing overlap, is often destabilized by electrostatic repulsion unless the rings have complementary electronic properties (e.g., an electron-rich ring stacked with an electron-poor ring).

Parallel-Displaced Stacking: This is a more common arrangement where the rings are offset from one another, reducing repulsive forces while still allowing for favorable van der Waals interactions.

T-shaped or Edge-to-Face Stacking: In this geometry, the edge of one aromatic ring interacts with the face of another.

The interplay between hydrogen bonding and π-π stacking is critical in determining the final crystal packing. In many benzimidazole (B57391) and imidazopyridine derivatives, which are structurally related to benzamides, intermolecular π–π stacking and C–H···π interactions are key to the formation of the solid-state structure. nih.govrsc.org The strength of these interactions can be modulated by introducing substituents onto the aromatic rings, thereby providing a tool for fine-tuning the supramolecular architecture.

Investigation of Host-Guest Chemistry with this compound Derivatives

The designed cavities and pores within supramolecular assemblies of this compound derivatives can enable them to act as hosts for smaller guest molecules. This host-guest chemistry is a significant area of research in supramolecular science, with potential applications in sensing, separation, and catalysis.

The ability of a supramolecular assembly to bind a guest molecule depends on several factors:

Size and Shape Complementarity: The guest molecule must fit within the cavity of the host.

Chemical Complementarity: The host and guest should have complementary functional groups that can engage in favorable non-covalent interactions, such as hydrogen bonding or electrostatic interactions.

Preorganization: A rigid host molecule that does not require a significant conformational change to bind a guest will generally form a more stable complex.

Chemical Reactivity, Functionalization, and Derivatization

General Chemical Reactivity Profiles

The reactivity of N-(3-benzamidophenyl)benzamide is primarily dictated by the characteristics of its amide bonds and aromatic rings.

Amide Bond Stability and Hydrolytic Behavior

The amide bonds in this compound are notably stable due to resonance delocalization, which imparts a partial double bond character to the C-N bond. mdpi.com This stability means that hydrolysis, the cleavage of these bonds by water, generally requires harsh conditions such as strong acids or bases and elevated temperatures. mdpi.com The rate of hydrolysis under neutral pH conditions is exceedingly slow, with the half-life of a typical amide bond estimated to be hundreds of years. mdpi.com

The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the amide bonds in this compound is a crucial factor in its persistence and the design of its derivatives.

Reactivity of Aromatic Rings and Amide Nitrogen Atoms

The three phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. The reactivity of each ring is influenced by the directing effects of its substituents. The two terminal phenyl rings, being part of benzoyl groups, are deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. This directs incoming electrophiles primarily to the meta position.

The amide nitrogen atoms themselves are generally not very reactive nucleophiles due to the delocalization of their lone pair into the adjacent carbonyl group. nih.gov However, under strongly basic conditions, they can be deprotonated to form an amidate anion, which is a more potent nucleophile.

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of new compounds with potentially unique properties.

Functionalization of Amide Linkages (e.g., O-alkylation)

While less common than N-alkylation, O-alkylation of the amide group can be achieved using strong alkylating agents. This reaction converts the amide into an imidate ester. This transformation alters the electronic properties and hydrogen-bonding capabilities of the original amide linkage.

Another key functionalization strategy is the N-alkylation of the amide nitrogen. This typically requires deprotonation of the amide with a strong base to form the corresponding anion, which then reacts with an alkyl halide. Palladium-catalyzed N-alkylation reactions using alcohols as alkylating agents have also been developed for benzamides, offering a more sustainable approach. researchgate.net

Table 1: Examples of Amide Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | N-Alkyl Benzamide (B126) | researchgate.net |

This table presents generalized conditions for the functionalization of benzamide derivatives.

Introduction of Diverse Substituents on Phenyl Moieties

The introduction of various substituents onto the phenyl rings of this compound can significantly alter its physical, chemical, and biological properties. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, and alkyl groups. The position of substitution will be guided by the directing effects of the existing benzamido groups. msu.edu

For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. otterbein.edu The nitro groups, being strongly electron-withdrawing, can then serve as handles for further functionalization, such as reduction to amino groups. nih.gov Halogenation can be carried out using elemental halogens in the presence of a Lewis acid catalyst.

Subsequent modifications of these newly introduced groups can lead to a vast library of derivatives. For example, amino groups can be diazotized and converted into a wide range of other functionalities.

Table 2: Examples of Phenyl Ring Derivatization

| Reaction | Reagents | Typical Substituents Introduced | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | otterbein.edu |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid | -Cl, -Br | msu.edu |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl) | msu.edu |

This table outlines common methods for introducing substituents onto the aromatic rings of benzamide-containing molecules.

Synthesis of this compound-Based Complexes

The amide oxygen and potentially the nitrogen atoms of this compound can act as coordination sites for metal ions, leading to the formation of metal complexes. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. asianpubs.orgnih.gov

The coordination of a metal ion to the amide oxygen is a common feature in the chemistry of benzamides. asianpubs.org The resulting complexes can exhibit interesting structural and electronic properties, and in some cases, enhanced biological activity compared to the free ligand. The specific geometry and stoichiometry of the complex will depend on the metal ion, the counter-ion, and the reaction conditions. For instance, complexes of benzimidazole-derived ligands with metals like copper, zinc, and nickel have been synthesized and characterized. nih.gov

Table 3: Examples of Metal Complexes with Benzamide-Type Ligands

| Metal Ion | Ligand Type | Resulting Complex | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | N-(Pyrrolidinobenzyl)-benzamide | [M(Ligand)₂]Cl₂ | asianpubs.org |

| Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole derivatives | Various stoichiometries | nih.gov |

This table provides examples of metal complexes formed with ligands containing benzamide or similar functionalities, illustrating the potential for this compound to act as a ligand.

Coordination Chemistry with Metal Ions

The coordination chemistry of this compound is an area of growing interest, primarily due to the presence of multiple potential donor sites within its structure: the two amide oxygen atoms and the two amide nitrogen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of coligands. While extensive research on the coordination behavior of this compound itself is not widely documented in publicly available literature, the principles of coordination chemistry for related benzamide and diamide (B1670390) ligands provide a strong basis for understanding its potential interactions with metal ions.

Generally, neutral amide groups coordinate to metal ions through the carbonyl oxygen atom. This preference is attributed to the higher electron density on the oxygen atom compared to the nitrogen atom. However, upon deprotonation of the amide N-H group, coordination typically shifts to the amide nitrogen, which becomes a stronger Lewis base. The flexible nature of the this compound ligand, with its rotating phenyl and benzoyl groups, allows it to adopt various conformations to accommodate the geometric preferences of different metal ions, potentially acting as a chelating or a bridging ligand.

The coordination of this compound with metal ions can be investigated through various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode. A shift in the C=O stretching frequency to a lower wavenumber in the IR spectrum of a metal complex compared to the free ligand typically indicates coordination through the amide oxygen. Conversely, changes in the N-H stretching and bending vibrations can suggest the involvement of the amide nitrogen in coordination. UV-Visible spectroscopy can provide information about the geometry of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the amide oxygen atoms. | Alkali metals, alkaline earth metals, early transition metals |

| Bidentate Chelating | Coordination through both amide oxygen atoms to the same metal center, forming a stable chelate ring. | Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) |

| Bidentate Bridging | Each amide group coordinates to a different metal center, leading to the formation of polymeric chains or networks. | Transition metals, Lanthanides |

| Tetradentate Bridging | Both amide oxygen and nitrogen atoms of each benzamide unit coordinate to different metal centers. | Transition metals in higher oxidation states |

This table is illustrative and based on the coordination behavior of structurally related ligands. Specific experimental data for this compound is not available in the cited literature.

Ligand Design for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The structural characteristics of this compound make it a promising candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its flexibility, arising from the rotational freedom around the C-N and C-C bonds, can lead to the formation of dynamic and responsive frameworks. rsc.orgnankai.edu.cn The two benzamide units can act as divergent linkers, connecting metal nodes to generate extended one-, two-, or three-dimensional networks.

The design of MOFs using ligands like this compound involves the careful selection of metal ions or clusters (secondary building units, SBUs) and reaction conditions to control the final topology of the framework. The length and flexibility of the linker are crucial factors in determining the pore size and shape of the resulting MOF. The use of flexible ligands can result in frameworks that exhibit "breathing" effects, where the structure can change in response to external stimuli such as guest molecules, temperature, or pressure. rsc.orgnankai.edu.cn

While there are no specific reports on MOFs constructed from this compound in the reviewed literature, studies on coordination polymers with other flexible bis-amide or bis-benzimidazole ligands provide valuable insights. rsc.orgacs.org For example, flexible bis(benzimidazole) ligands have been shown to form a variety of coordination polymers with different dimensionalities and topologies, including 1D chains, 2D layers, and 3D frameworks. acs.org The conformation of the flexible ligand plays a significant role in directing the final structure.

The synthesis of coordination polymers with this compound could be achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. The choice of solvent can also influence the resulting structure.

Table 2: Potential Topologies of MOFs/Coordination Polymers with this compound as a Linker

| Topology | Description | Potential SBU |

| 1D Chain | Linear or zigzag chains formed by the bridging of metal centers by the ligand. | Divalent metal ions (e.g., Zn(II), Cu(II)) |

| 2D Layer | Sheet-like structures extending in two dimensions. | Paddle-wheel or other polynuclear SBUs |

| 3D Framework | A three-dimensional network with interconnected pores. | Tetrahedral or octahedral metal clusters |

| Interpenetrated Framework | Two or more independent frameworks that are intertwined. | Can occur with all dimensionalities, often with flexible linkers |

This table presents hypothetical topologies based on the structural features of this compound and findings for similar flexible ligands. Specific experimental verification is required.

The potential applications of such MOFs could be in areas like gas storage, separation, and catalysis, leveraging the functional amide groups within the pores and the dynamic nature of the framework.

Advanced Structure Activity Relationship Sar Studies for Molecular Interaction Mechanisms

Rational Design Principles for Modulating Molecular Interactions

The rational design of benzamide (B126) derivatives often involves modifying functional groups to enhance binding affinity and selectivity for a specific biological target. However, literature detailing the application of these principles specifically to N-(3-benzamidophenyl)benzamide for modulating molecular interactions is not available. General principles for similar compounds may exist, but direct application to this specific molecule is not documented.

Potential Applications in Advanced Materials Science

Integration of N-(3-Benzamidophenyl)benzamide in Functional Materials

The distinct molecular framework of this compound, characterized by the presence of both hydrogen bond donors (N-H) and acceptors (C=O), makes it an ideal candidate for the bottom-up fabrication of functional materials. These non-covalent interactions are the driving force behind the self-assembly of molecules into larger, ordered structures with emergent properties.

Development of Supramolecular Polymers and Assemblies

The self-assembly of this compound molecules can lead to the formation of long, chain-like structures known as supramolecular polymers. This process is primarily governed by the formation of intermolecular hydrogen bonds between the amide groups of adjacent molecules. The 1,3-substitution pattern on the central phenyl ring orientates the benzamide (B126) groups in a way that can facilitate the formation of helical or sheet-like assemblies.

The table below summarizes key aspects of the self-assembly of benzamide-based molecules, which can be extrapolated to predict the behavior of this compound.

| Feature | Description | Relevant Research Insights |

| Driving Force | Intermolecular hydrogen bonding between amide groups. | Studies on BTAs show a threefold hydrogen bonding pattern leading to helical structures. tue.nl |

| Cooperativity | The self-assembly process is often highly cooperative. | Molecular dynamics simulations of BTAs reveal a significant free energy gain upon dimerization and further oligomerization. nih.gov |

| Solvent Effects | The choice of solvent can significantly influence the aggregation process. | In non-polar solvents, hydrogen bonding is favored, leading to extensive assembly. |

| Structural Outcome | Formation of one-dimensional tapes, helical fibers, or sheet-like structures. | The specific arrangement is dictated by the orientation of the interacting functional groups. |

Applications in Organic Electronics and Optoelectronics

While direct applications of this compound in organic electronics are still under exploration, its potential is rooted in the electronic properties of its constituent aromatic and amide groups. The extended π-conjugated system across the molecule could, in principle, support charge transport, a fundamental requirement for electronic materials. The ability of these molecules to self-assemble into ordered structures is particularly advantageous, as ordered domains can enhance charge mobility by providing clear pathways for charge carriers to move.

The development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) relies on materials that can efficiently transport charge and/or emit light. The ordered stacking of this compound molecules in a supramolecular assembly could create one-dimensional conducting or semiconducting pathways. Furthermore, modification of the terminal benzoyl groups or the central phenylenediamine core with specific electron-donating or electron-accepting moieties could be a strategy to tune the electronic properties of the material for specific device applications.

This compound as a Building Block for Novel Architectures

The well-defined geometry and directional interaction points of this compound make it an excellent building block, or "tecton," for the rational design of more complex and highly ordered molecular architectures.

Design of Ordered Nanostructures

The self-assembly of this compound is not limited to the formation of one-dimensional polymers. Under specific conditions (e.g., concentration, temperature, solvent), these linear assemblies can further organize into higher-order structures such as nanofibers, nanoribbons, or even more complex three-dimensional networks. The precise control over the non-covalent interactions is key to programming the final nanostructure.

For instance, by introducing functional groups that can engage in secondary interactions, such as halogen bonding or metal coordination, it may be possible to guide the assembly of the primary supramolecular chains into well-defined patterns on a surface or in the bulk material. The resulting nanostructured materials could find applications in areas such as nanoporous membranes for separations or as templates for the growth of other materials.

Exploration in Sensing and Catalytic Systems (e.g., Supramolecular Catalysis)

The field of supramolecular catalysis leverages the dynamic and responsive nature of non-covalently bound assemblies to create novel catalytic systems. The cavities and binding sites within a supramolecular structure can act as nanoscale reactors, bringing reactants together in a specific orientation and accelerating chemical reactions.

The assembly of this compound could create environments suitable for catalysis. For example, the aromatic surfaces within an assembly could bind organic substrates through π-π interactions, while the amide groups could participate in acid-base catalysis. The potential for these systems to be responsive to external stimuli, such as the introduction of a competitive binder that disrupts the assembly, opens up possibilities for creating switchable catalysts.

In the context of sensing, the binding of an analyte to a supramolecular assembly of this compound could induce a measurable change in the assembly's properties. This could be a change in fluorescence, color, or the mechanical properties of a gel formed by the assembly. Such a response would form the basis of a chemical sensor. For example, the binding of an anion to the amide N-H groups could disrupt the hydrogen-bonding network, leading to a detectable signal. Research on other supramolecular systems has demonstrated the viability of this approach for detecting a wide range of chemical species. nih.gov

The table below outlines potential research directions for this compound in these advanced applications.

| Application Area | Proposed Research Direction | Potential Outcome |

| Sensing | Incorporation of fluorogenic groups into the benzamide structure. | Development of turn-on or turn-off fluorescent sensors for specific analytes. |

| Supramolecular Catalysis | Design of assemblies with defined catalytic pockets. | Creation of selective and efficient catalysts for specific organic transformations. |

| Nanostructure Templating | Use of self-assembled fibers as templates for mineralization. | Synthesis of inorganic nanowires with controlled dimensions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-benzamidophenyl)benzamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Utilize condensation reactions between substituted benzoic acids and anilines, employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst .

- Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temperature vs. reflux) to improve yield. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography and confirm structure using , , and FT-IR. For reproducibility, document reaction parameters (e.g., molar ratios, reaction time) .

Q. How can X-ray crystallography be employed to determine the crystal structure of this compound?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Step 2 : Collect diffraction data using a diffractometer (e.g., Oxford Xcalibur). Apply absorption corrections and refine structures using SHELX software .

- Step 3 : Validate geometry with ORTEP-3 for visualization. Compare bond lengths/angles to similar benzamides (e.g., 3-Chloro-N-phenylbenzamide: ) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and non-linear optical behavior of this compound?

- Methodology :

- Step 1 : Perform geometry optimization and vibrational frequency analysis using Gaussian03 at the B3LYP/6-31G(d) level .

- Step 2 : Calculate hyperpolarizability () to assess non-linear optical potential. Compare with experimental UV-Vis and Raman spectra for validation .

- Step 3 : Use molecular docking to predict interactions with biological targets (e.g., HDAC enzymes), leveraging software like AutoDock Vina .

Q. What experimental strategies resolve contradictions in reported biological activities of benzamide derivatives?

- Methodology :

- Step 1 : Conduct dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature) to minimize variability .

- Step 2 : Use chromatin immunoprecipitation (ChIP) to validate epigenetic effects (e.g., histone acetylation) in region-specific contexts (e.g., frontal cortex vs. striatum) .

- Step 3 : Cross-validate findings with orthogonal methods (e.g., siRNA knockdown of target enzymes) to confirm mechanism .

Q. How can divergent reaction mechanisms (e.g., C-H activation vs. single-electron transfer) be rationalized for benzamide derivatives under varying conditions?

- Methodology :

- Step 1 : Perform kinetic isotope effect (KIE) studies to distinguish between organometallic and radical pathways .

- Step 2 : Use computational tools (e.g., DFT) to map reaction coordinates and identify transition states under acidic vs. basic conditions .

- Step 3 : Characterize intermediates via in-situ NMR or EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.